4-O-Demethylmanassantin B is a natural compound belonging to the class of dineolignans, which are derived from the plant Saururus cernuus. This compound is recognized for its potential therapeutic applications, particularly as an inhibitor of hypoxia-inducible factor 1, a key regulator in tumor progression and angiogenesis. The structural modifications of manassantin B, specifically the demethylation at the 4-O position, contribute to its distinct biological activities.
4-O-Demethylmanassantin B is isolated from Saururus cernuus, a plant known for its medicinal properties. The dineolignans, including manassantin A and B, are significant due to their bioactive effects and potential use in cancer therapy. The classification of 4-O-Demethylmanassantin B falls under the broader category of natural products with lignan structures, which are characterized by their phenolic compounds.
The synthesis of 4-O-Demethylmanassantin B typically involves several chemical reactions aimed at modifying the structure of manassantin B. Key methods include:
These synthetic pathways are essential for obtaining sufficient quantities of 4-O-Demethylmanassantin B for further biological evaluation and research applications .
The molecular structure of 4-O-Demethylmanassantin B can be represented as follows:
The compound's three-dimensional conformation plays a critical role in its interaction with biological targets, particularly in inhibiting hypoxia-inducible factor 1 activity .
4-O-Demethylmanassantin B undergoes various chemical reactions that are pivotal for its biological function:
The mechanism of action for 4-O-Demethylmanassantin B primarily revolves around its ability to inhibit hypoxia-inducible factor 1. This process involves:
These properties are crucial for determining the optimal storage conditions and formulation strategies for potential therapeutic applications .
4-O-Demethylmanassantin B has garnered attention for several scientific applications:
Saururus cernuus L. (Saururaceae), commonly known as lizard's tail or water dragon, is a perennial aquatic plant native to eastern North America with a documented history of medicinal use by Indigenous communities, including the Cherokee. Traditional applications focused on its anti-inflammatory properties for treating breast inflammations, kidney and bladder ailments, and as a sedative [1] [4] [6]. The plant's therapeutic potential is attributed to its rich array of secondary metabolites, particularly lignans, sesquineolignans, and dineolignans, which constitute its major chemotaxonomic markers. Bioassay-guided fractionation of S. cernuus extracts in the early 2000s led to the isolation of several structurally unique dineolignans, including manassantin A, manassantin B, and the less methylated analogue 4-O-Demethylmanassantin B [1] [2]. This discovery validated the ethnobotanical knowledge, revealing that these compounds—particularly 4-O-Demethylmanassantin B—possess exceptional bioactivity relevant to modern molecular-targeted therapies.
Table 1: Key Lignans Isolated from Saururus cernuus and Their Biological Activities
Compound Name | Structural Class | Reported Bioactivity |
---|---|---|
4-O-Demethylmanassantin B | Dineolignan | Potent HIF-1α inhibition (IC₅₀ = 30 nM); Antiangiogenic via VEGF suppression |
Manassantin B | Dineolignan | HIF-1α inhibition (IC₅₀ = 3 nM); Hypoxia-selective activity |
Manassantin A | Dineolignan | HIF-1α inhibition (IC₅₀ = 3 nM); Inhibition of VEGF secretion |
4-O-Methylsaucerneol | Sesquineolignan | Moderate HIF-1α inhibition (IC₅₀ = 20 nM) |
Austrobailignan-5 | Neolignan | Anti-Trypanosoma cruzi activity (Mitochondrial disruption) |
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator enabling cellular adaptation to low oxygen (hypoxia), a hallmark of solid tumors. HIF-1α, its oxygen-sensitive subunit, accumulates under hypoxia, dimerizes with HIF-1β, and activates genes promoting angiogenesis (e.g., VEGF), glycolysis (e.g., GLUT-1), metastasis, and treatment resistance [5] [7] [9]. Consequently, HIF-1α overexpression correlates strongly with advanced tumor stage, metastasis, and poor prognosis across cancer types. Targeting HIF-1α represents a strategic therapeutic approach aimed at disrupting tumor adaptation mechanisms critical for survival and growth.
4-O-Demethylmanassantin B emerged as a lead compound in this arena due to its exceptional potency and hypoxia selectivity. Initial studies using T47D human breast cancer cell-based reporter assays demonstrated it inhibits hypoxia-induced HIF-1 activation with an IC₅₀ of 30 nM, making it one of the most potent small-molecule HIF-1 inhibitors identified at the time, second only to its methylated analogue manassantin B (IC₅₀ = 3 nM) [1] [2]. Mechanistically, it blocks hypoxia-induced nuclear HIF-1α protein accumulation without affecting HIF-1α mRNA levels. This leads to downstream suppression of critical HIF-1 target genes like VEGF, GLUT-1, and CDKN1A, effectively crippling the tumor's adaptive responses [1] [3]. Crucially, its activity is relatively specific to hypoxia-activated HIF-1 compared to HIF-1 induced by iron chelators (e.g., 1,10-phenanthroline), suggesting a unique mechanism targeting the oxygen-sensing pathway [2].
Neolignans and lignans are dimeric phenylpropanoids classified based on their intermonomeric linkage patterns. Dineolignans like 4-O-Demethylmanassantin B feature two phenylpropane (C₆-C₃) units linked via 8.O.4', 7-O-7', and 4-O-5' bonds, forming complex polycyclic structures with multiple chiral centers [1] [8]. Its structure consists of two tetrahydrofuran rings flanked by two 1,4-benzodioxane moieties, decorated with methoxy and methylenedioxy substituents on the aromatic rings. The 7R,8R,7''R,8''R stereochemistry is critical for its three-dimensional conformation and bioactivity [3].
4-O-Demethylmanassantin B occupies a distinct position within Saururus dineolignan chemotaxonomy due to its reduced methylation state compared to its immediate analogues. Its structural relationships are illustrated below:
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: